molecular formula C11H10F5NO B10965591 N-(pentafluorophenyl)pentanamide

N-(pentafluorophenyl)pentanamide

Cat. No.: B10965591
M. Wt: 267.19 g/mol
InChI Key: ADYUICOKNOJPEJ-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)pentanamide: is an organic compound characterized by the presence of a pentafluorophenyl group attached to a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentafluorophenyl)pentanamide typically involves the reaction of pentafluorobenzene with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(pentafluorophenyl)pentanamide undergoes various chemical reactions, including:

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: LiAlH4 in dry ether or BH3 in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: Pentylamine and pentafluorophenylamine.

    Substitution: Various substituted pentafluorophenyl derivatives.

    Hydrolysis: Pentanoic acid and pentafluorophenylamine.

Scientific Research Applications

N-(pentafluorophenyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)pentanamide involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(pentafluorophenyl)acetamide
  • N-(pentafluorophenyl)butanamide
  • N-(pentafluorophenyl)hexanamide

Comparison: N-(pentafluorophenyl)pentanamide is unique due to its specific chain length and the presence of the pentafluorophenyl group. This combination imparts distinct chemical and physical properties, such as higher lipophilicity and stability, compared to its shorter or longer chain analogs. These properties make it particularly suitable for certain applications in drug discovery and material science.

Properties

Molecular Formula

C11H10F5NO

Molecular Weight

267.19 g/mol

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)pentanamide

InChI

InChI=1S/C11H10F5NO/c1-2-3-4-5(18)17-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H2,1H3,(H,17,18)

InChI Key

ADYUICOKNOJPEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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